Procurement Availability and Price Differentiation: (3R,4S) vs. (3S,4S) vs. trans Isomer
The (3R,4S)-isomer demonstrates superior commercial availability and transparent pricing relative to its (3S,4S) enantiomer. The target compound is listed with clear, publicly disclosed pricing at multiple pack sizes from AChemBlock: $1,620 (100 mg), $2,025 (250 mg), and $2,670 (1 g) . In contrast, the (3S,4S) enantiomer (CAS 1932011-16-9) requires price inquiry for all pack sizes including 1 g, 5 g, and 10 g, indicating limited or non-stock availability . The trans diastereomer (CAS 1793113-98-0) shows a different pricing structure at CymitQuimica: €133 (100 mg), €197 (250 mg), and €359 (1 g) .
| Evidence Dimension | Commercial availability and transparent pricing |
|---|---|
| Target Compound Data | Public list pricing: $1,620 (100 mg), $2,025 (250 mg), $2,670 (1 g); stock availability confirmed |
| Comparator Or Baseline | (3S,4S) enantiomer (CAS 1932011-16-9): 'Inquire' for all pack sizes (1 g, 5 g, 10 g) ; trans isomer (CAS 1793113-98-0): €133 (100 mg), €197 (250 mg), €359 (1 g) |
| Quantified Difference | (3S,4S) enantiomer shows zero publicly listed pack prices vs. (3R,4S) which has three transparent price points; trans isomer pricing is in a different currency and price tier. |
| Conditions | Vendor website pricing data accessed May 2026; AChemBlock (San Francisco, US), Leyan (Shanghai, CN), CymitQuimica (Barcelona, ES) |
Why This Matters
Transparent pricing and confirmed stock availability enable reliable budget forecasting and supply chain planning for drug discovery programs, whereas 'inquire' status for the (3S,4S) enantiomer introduces procurement uncertainty and potential project delays.
